Undecylamine

Description

The exact mass of the compound Undecylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3398. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Undecylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Undecylamine including the price, delivery time, and more detailed information at info@benchchem.com.

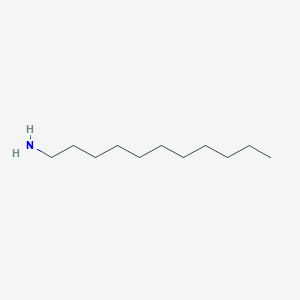

Structure

3D Structure

Properties

IUPAC Name |

undecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-2-3-4-5-6-7-8-9-10-11-12/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKMMXYLAPZKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022249 | |

| Record name | Undecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7307-55-3 | |

| Record name | Undecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7307-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007307553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZE26A4KO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of undecylamine

An In-depth Technical Guide to the Physical Properties of Undecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylamine, also known as 1-aminoundecane, is a primary alkylamine with a long, 11-carbon aliphatic chain. Its chemical formula is C₁₁H₂₅N. This compound serves as a versatile building block in organic synthesis and is of significant interest in various fields, including the development of surfactants, corrosion inhibitors, and as a precursor for pharmacologically active molecules.[1] Its amphiphilic nature, arising from the combination of a polar amine head and a nonpolar hydrocarbon tail, dictates its physical properties and biological activity.[1] This guide provides a comprehensive overview of the core physical properties of undecylamine, detailed experimental protocols for their determination, and a visualization of its mechanism of action as an antifungal agent.

Core Physical and Chemical Properties

The physicochemical properties of undecylamine are crucial for its handling, application, and for understanding its behavior in various chemical and biological systems. A summary of these properties is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₂₅N |

| Molecular Weight | 171.32 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Amine-like |

| Density | 0.796 g/mL at 25 °C |

| Boiling Point | 240-242 °C at 760 mmHg; 106-107 °C at 8 mmHg |

| Melting Point | 15-17 °C |

| Solubility | Limited solubility in water; soluble in organic solvents |

| Refractive Index | 1.439 at 20 °C |

| Flash Point | 92 °C (197.6 °F) - closed cup |

| pKa (of conjugate acid) | 10.63 at 25 °C |

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for the characterization and quality control of chemical substances. The following are detailed methodologies for measuring the key physical properties of undecylamine.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is appropriate.

-

Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating oil, and a heat source.

-

Procedure :

-

A small amount of undecylamine (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the heat is distributed evenly.

-

The Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube as the air expands and is expelled.

-

Heating is continued until a continuous and rapid stream of undecylamine vapor bubbles emerges from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point of undecylamine.

-

Determination of Melting Point

Since undecylamine has a melting point near room temperature (15-17 °C), this procedure would be conducted in a cooled environment.

-

Apparatus : Capillary tubes, melting point apparatus with a cooling stage, and a thermometer.

-

Procedure :

-

A small amount of solidified undecylamine is introduced into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is slowly increased (or allowed to rise if starting from a cooled state) at a rate of 1-2 °C per minute near the expected melting point.

-

The temperature at which the first liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range should be narrow.

-

Determination of Density

The density of a liquid is its mass per unit volume. A vibrating tube densimeter provides a precise measurement.

-

Apparatus : Vibrating tube densimeter, syringe for sample injection.

-

Procedure :

-

The densimeter is calibrated using fluids of known density, such as dry air and deionized water.

-

The temperature of the instrument is set to 25 °C and allowed to stabilize.

-

A sample of undecylamine is injected into the measurement cell using a syringe, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube containing the sample, which is then converted to a density value.

-

The measurement is repeated to ensure reproducibility.

-

Determination of Solubility

Solubility tests are performed to determine the qualitative solubility of a substance in various solvents.

-

Procedure for Water Solubility :

-

Add approximately 0.1 mL of undecylamine to 3 mL of deionized water in a test tube.

-

Shake the test tube vigorously for 30 seconds.

-

Observe if the undecylamine dissolves completely, forms a separate layer, or appears as a cloudy suspension, indicating limited solubility.

-

-

Procedure for Organic Solvent Solubility :

-

Repeat the above procedure using organic solvents such as ethanol, diethyl ether, and acetone. Undecylamine is expected to be soluble in these solvents.

-

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through a substance. An Abbe refractometer is commonly used for this measurement.

-

Apparatus : Abbe refractometer, light source (typically a sodium lamp, D-line at 589 nm), and a constant temperature water bath.

-

Procedure :

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

The temperature of the prisms is regulated to 20 °C using the water bath.

-

A few drops of undecylamine are placed on the surface of the lower prism.

-

The prisms are closed, and the light source is positioned.

-

The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to center the dividing line on the crosshairs.

-

The refractive index is read from the instrument's scale.

-

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The closed-cup method is preferred for its higher precision.

-

Apparatus : A closed-cup flash point tester (e.g., Pensky-Martens).

-

Procedure :

-

A sample of undecylamine is placed in the test cup, and the lid is secured.

-

The sample is heated at a slow, constant rate.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.

-

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of a compound's conjugate acid. For an amine, it reflects its basicity.

-

Apparatus : pH meter with a combination pH electrode, burette, magnetic stirrer, and a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Procedure :

-

A known volume and concentration of undecylamine solution in water (or a mixed solvent system if solubility is low) is prepared.

-

The pH electrode is calibrated using standard buffer solutions.

-

The amine solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

The standardized HCl solution is added in small, measured increments from the burette.

-

The pH is recorded after each addition, allowing the reading to stabilize.

-

A titration curve of pH versus the volume of HCl added is plotted.

-

The equivalence point is determined from the point of inflection of the curve. The half-equivalence point (where half of the amine has been neutralized) corresponds to the pH at which pH = pKa of the conjugate acid (undecylammonium ion).

-

Biological Activity and Mechanism of Action

Undecylamine and its derivatives have been investigated for their biological activities, notably as antifungal agents. The primary mechanism of action is believed to be the disruption of the fungal cell membrane.[2] This activity is a direct consequence of its amphiphilic structure.

The long, hydrophobic alkyl chain of undecylamine readily inserts into the lipid bilayer of the fungal cell membrane. The polar amine head group, which is protonated at physiological pH, can then interact with the polar head groups of the phospholipids. This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Caption: Logical workflow of undecylamine's antifungal action.

This visualization illustrates the logical progression from the molecular properties of undecylamine to its ultimate effect on fungal cells. The dual nature of the molecule is key to its ability to integrate into and disrupt the cell membrane, a fundamental process in its biological activity.

Conclusion

This technical guide has provided a detailed overview of the physical properties of undecylamine, standardized methodologies for their experimental determination, and an insight into its biological mechanism of action. The data and protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or considering the use of this long-chain primary amine in their applications. A thorough understanding of these fundamental properties is essential for the effective and safe utilization of undecylamine in both research and industrial settings.

References

An In-depth Technical Guide to n-Undecylamine (CAS No. 7307-55-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Undecylamine, also known as 1-aminoundecane, is a long-chain primary amine with the chemical formula C₁₁H₂₅N.[1] Its unique properties, stemming from its long alkyl chain and reactive primary amine group, make it a valuable molecule in various fields of research and development, including materials science and medicinal chemistry. This guide provides a comprehensive overview of the technical data, experimental protocols, and potential applications of n-undecylamine.

Physicochemical Properties

A summary of the key physicochemical properties of n-undecylamine is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 7307-55-3 | [1] |

| Molecular Formula | C₁₁H₂₅N | [1] |

| Molecular Weight | 171.32 g/mol | [1] |

| Appearance | Colorless liquid | |

| Melting Point | 15-17 °C | [1] |

| Boiling Point | 106-107 °C at 8 mmHg | |

| Density | 0.796 g/mL at 25 °C | |

| Refractive Index | 1.439 (20 °C, D) | |

| Flash Point | 92 °C (198 °F) | |

| Solubility | Insoluble in water, soluble in organic solvents. |

Synthesis of n-Undecylamine

While various methods can be employed for the synthesis of n-undecylamine, two common and effective approaches are reductive amination of undecanal and microwave-assisted amination.

Experimental Protocol: Reductive Amination of Undecanal

This method involves the reaction of undecanal with an amine source in the presence of a reducing agent.

Materials:

-

Undecanal

-

Ammonia or an appropriate amine source

-

Reducing agent (e.g., sodium borohydride, hydrogen gas with a catalyst like palladium on carbon)

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve undecanal in the chosen anhydrous solvent.

-

Add the amine source in a stoichiometric excess.

-

Cool the mixture in an ice bath and slowly add the reducing agent portion-wise, monitoring the reaction temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by slowly adding water or a dilute acid solution.

-

Extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude n-undecylamine.

-

Purify the product by distillation under reduced pressure or by column chromatography on silica gel.

References

An In-Depth Technical Guide to the Physicochemical Properties of Undecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physicochemical properties of undecylamine, specifically its molecular weight and density. These fundamental parameters are critical for a wide range of applications in research and development, including chemical synthesis, formulation development, and quality control.

Quantitative Data Summary

The molecular weight and density of undecylamine are summarized in the table below for easy reference and comparison. These values are consistently reported across various chemical data sources.

| Property | Value | Units | Conditions |

| Molecular Weight | 171.32 | g/mol | |

| Density | 0.796 | g/mL | at 25 °C |

Detailed Physicochemical Properties

Molecular Weight

The molecular weight of a compound is a fundamental property derived from its chemical formula. For undecylamine, with the chemical formula C₁₁H₂₅N, the molecular weight is calculated from the atomic weights of its constituent atoms.

The precise determination of molecular weight is crucial for stoichiometric calculations in chemical reactions and for the characterization of the compound using techniques such as mass spectrometry.

Density

Density is the mass of a substance per unit volume and is an important physical property for liquid handling, formulation, and storage.

-

Density: 0.796 g/mL at 25 °C

As a liquid at room temperature, the density of undecylamine is a key parameter for converting between mass and volume, which is a common requirement in many experimental protocols.

Experimental Protocols for Property Determination

While the values for molecular weight and density are well-established, the following outlines the standard experimental methodologies used for their determination.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular weight of a compound can be determined with high accuracy using this method.

Experimental Workflow: Molecular Weight Determination

Caption: Workflow for determining molecular weight using mass spectrometry.

Density Determination using a Pycnometer

A pycnometer, or specific gravity bottle, is a precise instrument used to determine the density of a liquid. The method involves measuring the mass of a known volume of the liquid.

Experimental Workflow: Density Determination

Caption: Workflow for determining density using a pycnometer.

References

An In-depth Technical Guide to the Solubility of Undecylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of undecylamine, a long-chain primary amine. Given the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing its solubility, a qualitative solubility profile based on chemical principles, and a detailed experimental protocol for researchers to determine precise solubility values.

Theoretical Background: Factors Influencing Solubility

Undecylamine (CH₃(CH₂)₁₀NH₂) is a primary aliphatic amine. Its molecular structure is the primary determinant of its solubility behavior. The molecule consists of two key features:

-

A long, nonpolar alkyl chain: The eleven-carbon chain (undecyl group) is hydrophobic ("water-fearing") and is responsible for interactions with nonpolar solvents through van der Waals forces. As the length of the hydrocarbon chain of an amine increases, its solubility in water decreases.[1]

-

A polar primary amine group (-NH₂): This functional group is hydrophilic ("water-loving") and capable of forming hydrogen bonds with polar solvents.[2][3] The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[3][4]

The overall solubility of undecylamine in a given organic solvent is dictated by the "like dissolves like" principle. This means that solvents with a polarity similar to that of the solute will generally be more effective at dissolving it. Due to its long alkyl chain, undecylamine is predominantly a nonpolar molecule. Therefore, it is expected to be more soluble in nonpolar or weakly polar organic solvents. Aliphatic amines generally exhibit significant solubility in organic solvents, particularly polar ones.

Qualitative Solubility Profile

The expected solubility of undecylamine in various common organic solvents is summarized in the table below. It is crucial for researchers to experimentally verify these qualitative predictions for their specific applications.

Table 1: Expected Qualitative Solubility of Undecylamine in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility | Predominant Intermolecular Forces |

| Nonpolar | Hexane, Toluene | High | Van der Waals forces |

| Polar Aprotic | Diethyl Ether, Acetone | High to Moderate | Dipole-dipole interactions, Van der Waals forces |

| Dichloromethane (DCM) | High to Moderate | Dipole-dipole interactions, Van der Waals forces | |

| Polar Protic | Ethanol, Methanol | Moderate to Low | Hydrogen bonding, Dipole-dipole, Van der Waals |

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the quantitative determination of undecylamine solubility in an organic solvent using the gravimetric method. This method is straightforward, does not require complex instrumentation, and is highly accurate if performed carefully.

Materials and Apparatus

-

Undecylamine (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Glass vials or flasks with airtight seals

-

Volumetric pipettes

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum desiccator

Experimental Workflow

Below is a diagram illustrating the key steps in the experimental determination of undecylamine solubility.

Caption: Step-by-step workflow for the experimental determination of undecylamine solubility.

Detailed Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of undecylamine to a known volume or mass of the selected organic solvent in a sealed glass vial or flask. The presence of undissolved solute is necessary to ensure saturation.

-

Place the sealed container in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Periodically check if the concentration is stable to confirm equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the container to stand undisturbed at the constant temperature until the excess undecylamine has settled.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a volumetric pipette.

-

Immediately filter the collected liquid through a 0.45 µm syringe filter into a clean, pre-weighed evaporation dish to remove any microscopic undissolved particles.

-

-

Gravimetric Analysis:

-

Record the total weight of the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid splattering or degradation of the undecylamine.

-

Once the solvent is evaporated, place the dish in a drying oven at a temperature below the boiling point of undecylamine or in a vacuum desiccator until a constant weight is achieved.

-

Allow the dish to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Weight of empty dish = W₁

-

Weight of dish + filtrate = W₂

-

Weight of dish + dry residue (undecylamine) = W₃

-

Weight of dissolved undecylamine = W₃ - W₁

-

Weight of solvent in the filtrate = W₂ - W₃

The solubility is typically expressed as grams of solute per 100 grams of solvent:

Solubility (g / 100 g solvent) = [ (W₃ - W₁) / (W₂ - W₃) ] x 100

Alternative Analytical Methods

While the gravimetric method is robust, other techniques can also be employed for solubility determination, especially for high-throughput screening or when dealing with very low solubilities. These methods include:

-

Spectroscopic Methods: A calibration curve can be generated using UV-Vis or IR spectroscopy to determine the concentration of undecylamine in a saturated solution.

-

Chromatographic Methods: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to accurately quantify the concentration of the solute in the filtered saturated solution.

Conclusion

Understanding the solubility of undecylamine is fundamental for its effective use in research and industrial applications. While quantitative data is sparse in existing literature, this guide provides a solid theoretical foundation and a practical, detailed experimental protocol for its determination. By following the gravimetric method outlined, researchers can generate reliable and accurate solubility data for undecylamine in a wide array of organic solvents, facilitating process optimization, formulation development, and novel scientific discoveries.

References

An In-depth Technical Guide to the Synthesis of Undecylamine from Undecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the production of undecylamine from undecanoic acid. The information presented is intended for an audience with a strong background in organic chemistry and is suitable for professionals in research and development, particularly within the pharmaceutical and chemical industries. This document details several established methods, including reductive amination, the Curtius rearrangement, the Schmidt reaction, and the Hofmann rearrangement, providing experimental protocols and quantitative data where available in the public domain.

Reductive Amination of Undecanoic Acid

Reductive amination offers a direct and atom-economical route to undecylamine from undecanoic acid. This transformation can be achieved in a one-pot reaction or via a two-step process involving the formation and subsequent reduction of an amide intermediate.

One-Pot Catalytic Reductive Amination

Recent advancements have led to the development of heterogeneous catalytic systems for the direct reductive amination of carboxylic acids. One such system utilizes a ruthenium-tungsten bimetallic catalyst. While a specific protocol for undecanoic acid is not widely published, the following procedure for the closely related octanoic acid provides a strong foundational methodology.[1]

Experimental Protocol (Adapted from Octanoic Acid Synthesis) [1]

A 25 mL pressure batch reactor is charged with undecanoic acid (1 mmol), a RuWOx-catalyst (5 mol%, 4 wt% Ru, Ru-W ratio of 8-1), and cyclopentyl methyl ether (CPME) (10 mL) as the solvent. The reactor is then pressurized with ammonia (6 bar) and hydrogen (50 bar). The reaction mixture is heated to 200°C and stirred. The reaction progress can be monitored by techniques such as gas chromatography.

Quantitative Data (for Octanoic Acid) [1]

| Parameter | Value |

| Substrate | Octanoic Acid |

| Catalyst | RuWOx/MgAl2O4 |

| Catalyst Loading | 5 mol% Ru |

| Ammonia Pressure | 6 bar |

| Hydrogen Pressure | 50 bar |

| Temperature | 200°C |

| Solvent | CPME |

| Selectivity for Primary Amine | Up to 99% |

Logical Workflow for One-Pot Reductive Amination

References

Undecylamine safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Undecylamine

Introduction

Undecylamine (also known as 1-aminoundecane) is a long-chain primary amine utilized in various research and industrial applications, including as a building block in the synthesis of surfactants, corrosion inhibitors, and active pharmaceutical ingredients.[1] Its amphiphilic nature, with a long lipophilic hydrocarbon tail and a reactive polar amine head group, makes it a versatile chemical intermediate.[1] However, its chemical properties also necessitate a thorough understanding of its hazard profile and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety data for undecylamine, outlining detailed handling precautions, emergency procedures, and toxicological information for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key quantitative data for undecylamine are summarized below.

| Property | Value | Reference |

| CAS Number | 7307-55-3 | [2][3] |

| Molecular Formula | C₁₁H₂₅N | [4] |

| Molecular Weight | 171.32 g/mol | |

| Appearance | Clear, colorless to almost colorless liquid | |

| Melting Point | 15-17 °C (59-62.6 °F) | |

| Boiling Point | 106-107 °C @ 8 mm Hg | |

| Density | 0.796 g/mL at 25 °C | |

| Flash Point | 92 °C (197.6 °F) - Closed Cup | |

| Refractive Index | n20/D 1.439 | |

| pKa | 10.63 at 25 °C |

Hazard Identification and Classification

Undecylamine is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Its primary hazards are corrosivity, acute oral toxicity, and severe environmental toxicity.

| Hazard Classification | GHS Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Irritant | Danger | H302: Harmful if swallowed |

| Skin Corrosion | Category 1B | Corrosive | Danger | H314: Causes severe skin burns and eye damage |

| Acute Aquatic Toxicity | Category 1 | Environmental | Danger | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 1 | Environmental | Danger | H410: Very toxic to aquatic life with long lasting effects |

The following diagram illustrates the relationship between the chemical's properties and its GHS hazard classifications.

Toxicological Information

| Exposure Route | Endpoint | Species | Result | Classification |

| Oral | LD50 | Rat | 300-2000 mg/kg (inferred) | Harmful if swallowed |

| Dermal | Irritation | Rabbit | Not Available | Causes severe skin burns |

| Eye | Irritation | Rabbit | Not Available | Causes severe eye damage |

Experimental Protocols

The hazard classifications are typically derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD Test Guideline 420/423 - Acute Toxic Class Method/Fixed Dose Procedure): This experiment is designed to determine the oral toxicity of a substance. In the Fixed Dose Procedure, the substance is administered orally to a group of animals (typically rats) at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The observation of either mortality or clear signs of toxicity at a specific dose level determines the classification. The animals are observed for up to 14 days for signs of toxicity and mortality.

-

Skin Corrosion/Irritation (OECD Test Guideline 404): This protocol assesses the potential of a substance to cause irreversible or reversible skin damage. A small amount of the test substance (0.5 mL for liquids) is applied to a shaved patch of skin on a test animal (typically an albino rabbit) for a defined period (up to 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity and reversibility of the observed lesions determine whether the substance is classified as corrosive or irritant.

-

Serious Eye Damage/Eye Irritation (OECD Test Guideline 405): This test evaluates the potential for a substance to cause eye damage. A small, measured amount of the substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of a test animal (typically an albino rabbit). The other eye remains untreated as a control. The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva. The severity, persistence, and reversibility of the observed effects determine the classification.

Handling and Storage Precautions

Given its hazardous properties, strict protocols must be followed when handling and storing undecylamine.

Handling:

-

Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

-

Avoid all personal contact with the substance. Wear appropriate personal protective equipment (PPE) at all times.

-

Use non-sparking tools and take precautionary measures against static discharge, as the material is combustible.

-

Ground all metal parts of equipment to prevent ignition of vapors by static electricity.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

-

Store in a designated corrosives area.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Keep away from heat, open flames, hot surfaces, and other sources of ignition.

-

Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide (CO2).

The following diagram outlines a safe workflow for handling undecylamine in a laboratory setting.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are critical for minimizing exposure risk.

-

Engineering Controls: Operations should be conducted in a chemical fume hood to maintain exposure levels below any applicable limits and to prevent inhalation. Safety showers and eyewash stations must be readily accessible and in close proximity to the workstation.

-

Personal Protective Equipment: The minimum required PPE for handling undecylamine is summarized in the table below.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause severe eye damage. |

| Skin | Chemical-resistant gloves (e.g., Nitrile, type ABEK). Chemical-resistant apron or lab coat. Closed-toe shoes. | Prevents skin contact which causes severe chemical burns. |

| Respiratory | Required when vapors or aerosols are generated or if ventilation is inadequate. Use a NIOSH/MSHA-approved respirator with a multi-purpose/ABEK filter. | Protects against inhalation of irritating and harmful vapors. |

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Inhalation: Remove the victim to fresh air immediately. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. A safety shower should be used if the contact area is large. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting due to the risk of perforation and aspiration. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a physician or poison control center immediately.

The decision tree below provides a guide for responding to an exposure event.

Fire-Fighting Measures

Undecylamine is a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2). Water mist can be used to cool closed containers.

-

Specific Hazards Arising from the Chemical: Vapors are heavier than air and may form explosive mixtures with air at elevated temperatures. Thermal decomposition can release hazardous combustion products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). Run-off from fire-fighting may be toxic to aquatic life and should be contained.

-

Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.

Accidental Release Measures

Prompt and safe cleanup of spills is necessary to mitigate hazards to personnel and the environment.

-

Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Remove all sources of ignition. Wear the full personal protective equipment as described in Section 5.

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways, as the material is very toxic to aquatic life.

-

Methods for Containment and Cleaning Up: For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite. Collect the material and place it into a suitable, labeled, and closed container for disposal. Do not create dust or aerosols during cleanup.

Conclusion

Undecylamine is a valuable chemical reagent with significant hazards, including severe corrosivity, acute oral toxicity, and high aquatic toxicity. Safe handling is paramount and can be achieved through a combination of robust engineering controls, diligent use of appropriate personal protective equipment, and strict adherence to established handling and emergency procedures. By understanding and implementing the precautions detailed in this guide, researchers and scientists can effectively mitigate the risks associated with the use of undecylamine in a laboratory setting.

References

Undecylamine: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of undecylamine, a long-chain primary amine crucial for various research and development applications. This document details its chemical and physical properties, identifies reputable suppliers for research-grade materials, and presents detailed experimental protocols for its key applications. Furthermore, it explores the potential for undecylamine derivatives to interact with biological signaling pathways, offering insights for drug discovery and development.

Properties and Specifications of Research-Grade Undecylamine

Undecylamine (C₁₁H₂₅N), also known as 1-aminoundecane, is a versatile chemical intermediate characterized by its 11-carbon alkyl chain and a terminal primary amine group.[1] This structure imparts both hydrophobic and hydrophilic properties, making it a valuable component in the synthesis of a wide range of functional molecules. For research purposes, it is imperative to source high-purity undecylamine.

Table 1: Physical and Chemical Properties of Undecylamine

| Property | Value | Source(s) |

| CAS Number | 7307-55-3 | [2][3][4] |

| Molecular Formula | C₁₁H₂₅N | [2] |

| Molecular Weight | 171.32 g/mol | |

| Appearance | Clear, colorless to slightly yellow liquid | |

| Purity (GC) | ≥98.0% | |

| Melting Point | 15-17 °C | |

| Boiling Point | 106-107 °C at 8 mmHg | |

| Density | 0.796 g/mL at 25 °C | |

| Refractive Index | n20/D 1.439 | |

| Flash Point | 92 °C (closed cup) | |

| pKa | 10.63 at 25 °C |

Table 2: Supplier Information for Research-Grade Undecylamine

| Supplier | Product Number/Name | Purity | Available Quantities |

| Sigma-Aldrich | 94200 | ≥98.0% (GC) | 10 mL |

| TCI Chemical | A0761 | >98.0% (GC)(T) | 10 mL |

| Santa Cruz Biotechnology | sc-239433 | ≥98% | Inquire |

| ChemicalBook | CB5729209 | Varies by supplier | Varies by supplier |

| Fisher Scientific | AC117661000 (Dodecylamine) | Not specified for undecylamine, but a likely supplier | Inquire |

| BenchChem | B147597 | For research use only | Inquire |

Note: Availability and product specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Key Research Applications and Experimental Protocols

Undecylamine's unique properties make it a valuable tool in several areas of research. The following sections provide detailed experimental protocols for some of its most significant applications.

Synthesis of Biologically Active Derivatives

Long-chain primary amines like undecylamine serve as building blocks for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of similar amines have shown promise as antimalarial agents and as blockers of L-type calcium channels.

Experimental Protocol: Synthesis of N-Aryl-1,4-Dihydropyridine Derivatives (Adapted for Undecylamine)

This protocol is adapted from a general procedure for the synthesis of 1,4-dihydropyridine derivatives and can be modified to use undecylamine as a key reactant.

Materials:

-

Aromatic aldehyde (1 equivalent)

-

Ethyl acetoacetate (1 equivalent)

-

Undecylamine (1 equivalent)

-

Malononitrile (1 equivalent)

-

Triethylamine (1 equivalent)

-

Ethanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and undecylamine (1 equivalent) in ethanol.

-

Stir the mixture at room temperature for 10 hours to facilitate the formation of the enamine intermediate.

-

To the reaction mixture, add malononitrile (1 equivalent) and triethylamine (1 equivalent) dissolved in ethanol.

-

Continue stirring the solution at room temperature for an additional two hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Functionalization of Nanoparticles for Drug Delivery

The amine group of undecylamine provides a reactive handle for the functionalization of nanoparticles, such as gold nanoparticles (AuNPs), which are widely explored for drug delivery applications. This surface modification can improve the stability, biocompatibility, and targeting capabilities of the nanoparticles.

Experimental Protocol: Amine Functionalization of Gold Nanoparticles

This protocol describes a general method for capping AuNPs with an amine-containing ligand, adapted for undecylamine.

Materials:

-

Chloroauric acid (HAuCl₄·3H₂O) solution (1 mM)

-

Sodium borohydride (NaBH₄) solution (1%)

-

Undecylamine

-

Distilled water

-

Heating mantle and stirrer

-

UV-Vis spectrophotometer

Procedure:

-

In a clean flask, dilute 5 mL of 1 mM HAuCl₄·3H₂O with 80 mL of distilled water.

-

Heat the solution with stirring until it begins to boil.

-

Rapidly add 5 mL of 1% NaBH₄ solution along with a solution of undecylamine (e.g., 10 mL of a dilute solution in an appropriate solvent).

-

Continue heating and stirring until the solution turns a wine-red color, indicating the formation of AuNPs.

-

Monitor the formation and stability of the undecylamine-capped AuNPs by measuring the surface plasmon resonance peak using a UV-Vis spectrophotometer (typically around 520-540 nm for spherical AuNPs).

Formation of Self-Assembled Monolayers (SAMs)

Undecylamine can be used to form self-assembled monolayers on various substrates, such as silicon wafers, by first converting it to a silane derivative. These SAMs create well-defined surfaces with controlled hydrophobicity, which are useful in microelectronics and for studying cell-surface interactions.

Experimental Protocol: Dodecylsilane SAM Formation on Silicon Wafers (Adaptable for Undecylamine)

This protocol outlines the formation of a dodecylsilane SAM, which can be adapted by synthesizing an undecylsilane precursor from undecylamine.

Materials:

-

Silicon wafers

-

Acetone, Methanol (semiconductor grade)

-

Ammonium hydroxide (NH₄OH), Hydrogen peroxide (H₂O₂)

-

Deionized (DI) water

-

Undecyltrichlorosilane or Undecyltrimethoxysilane (synthesized from undecylamine)

-

Anhydrous toluene or hexane

-

Reaction vessel, Sonicator, Hot plate, Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Clean silicon wafers by sonicating in acetone and then methanol.

-

Perform an RCA-1 clean (a mixture of NH₄OH, H₂O₂, and DI water) to create a hydrophilic, hydroxylated surface.

-

Rinse thoroughly with DI water and dry with high-purity nitrogen gas.

-

-

SAM Deposition (Solution-Phase):

-

Prepare a 1-10 mM solution of the undecylsilane in an anhydrous solvent (e.g., toluene) in a dry, inert atmosphere.

-

Immerse the cleaned silicon wafer in the silane solution for a specified time (e.g., 1-24 hours).

-

Remove the wafer and rinse with the anhydrous solvent to remove excess silane.

-

-

Post-Deposition Treatment:

-

Anneal the wafer at 100-120°C for 10-30 minutes to promote covalent bond formation.

-

Perform a final sonication in the deposition solvent to remove any unbound molecules.

-

Dry the wafer with nitrogen gas.

-

Evaluation as a Corrosion Inhibitor

The long alkyl chain and the amine group of undecylamine make it a candidate for a corrosion inhibitor, particularly for mild steel in acidic environments. The amine group can adsorb onto the metal surface, forming a protective layer that slows down the corrosion process.

Experimental Protocol: Electrochemical Evaluation of Corrosion Inhibition

Materials:

-

Mild steel specimen (working electrode)

-

Graphite (counter electrode)

-

Saturated calomel electrode (SCE) (reference electrode)

-

1 M Hydrochloric acid (HCl) solution (corrosive medium)

-

Undecylamine (inhibitor)

-

Potentiostat/Galvanostat for electrochemical measurements (EIS and Potentiodynamic Polarization)

Procedure:

-

Electrode Preparation: Polish the mild steel specimen to a mirror finish, degrease with acetone, and rinse with distilled water.

-

Electrochemical Cell Setup: Assemble a three-electrode cell with the mild steel as the working electrode, graphite as the counter electrode, and SCE as the reference electrode in the 1 M HCl solution.

-

Blank Measurement: Perform Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization measurements on the mild steel in the HCl solution without the inhibitor to determine the initial corrosion rate.

-

Inhibitor Addition: Add different concentrations of undecylamine to the HCl solution.

-

Inhibitor Measurements: Repeat the EIS and Potentiodynamic Polarization measurements for each concentration of undecylamine after a set immersion time to allow for the formation of the protective layer.

-

Data Analysis: Analyze the electrochemical data to determine the inhibition efficiency of undecylamine at different concentrations.

Undecylamine Derivatives and Their Interaction with Signaling Pathways

While undecylamine itself is not known to directly participate in specific signaling pathways, its derivatives have shown biological activity that suggests interaction with cellular signaling. For example, some amine-containing compounds act as neurotransmitter modulators by binding to trace amine-associated receptors (TAARs). Furthermore, polycyclic derivatives of undecylamine have been shown to act as L-type calcium channel (LTCC) blockers. The inhibition of LTCCs can have significant effects on intracellular calcium signaling, which is a critical component of numerous cellular processes.

The development of novel undecylamine derivatives presents a promising avenue for the discovery of new therapeutic agents that can modulate specific signaling pathways involved in various diseases.

Safety and Handling

Undecylamine is a corrosive and hazardous chemical. It is harmful if swallowed and causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects. When handling undecylamine, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with undecylamine. By understanding its properties, sourcing high-quality material, and utilizing detailed experimental protocols, the full potential of this versatile chemical can be harnessed for a wide range of scientific advancements.

References

Spectroscopic Data for Undecylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for undecylamine. The information is presented to assist researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for undecylamine.

Table 1: ¹H NMR Spectroscopic Data for Undecylamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.67 | Triplet | 2H | -CH₂-NH₂ (C1) |

| ~1.42 | Multiplet | 2H | -CH₂-CH₂-NH₂ (C2) |

| ~1.26 | Multiplet | 16H | -(CH₂)₈- (C3-C10) |

| ~0.88 | Triplet | 3H | -CH₃ (C11) |

| ~1.1 (variable) | Broad Singlet | 2H | -NH₂ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm. Data is compiled from publicly available spectral databases. The exact chemical shifts may vary slightly depending on the experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Undecylamine

| Chemical Shift (δ) ppm | Assignment |

| ~42.2 | -CH₂-NH₂ (C1) |

| ~33.9 | -CH₂-CH₂-NH₂ (C2) |

| ~31.9 | -(CH₂)n- |

| ~29.6 | -(CH₂)n- |

| ~29.3 | -(CH₂)n- |

| ~26.9 | -(CH₂)n- |

| ~22.7 | -CH₂-CH₃ (C10) |

| ~14.1 | -CH₃ (C11) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. Data is compiled from publicly available spectral databases such as SpectraBase. The exact chemical shifts may vary slightly depending on the experimental conditions.

Table 3: IR Spectroscopic Data for Undecylamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 - 3280 | Medium, Broad | N-H stretch (primary amine, two bands) |

| 2955 - 2850 | Strong | C-H stretch (alkane) |

| 1650 - 1580 | Medium | N-H bend (scissoring) |

| 1465 | Medium | C-H bend (methylene) |

| 1080 | Medium | C-N stretch |

| 850 - 750 | Broad | N-H wag |

Sample preparation: Neat (thin film). The peak positions and intensities may vary depending on the sample preparation and instrument.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of undecylamine for structural elucidation and purity assessment.

Materials and Equipment:

-

Undecylamine sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., Bruker, Varian) operating at a suitable frequency (e.g., 300 MHz or higher for ¹H NMR)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the undecylamine sample in about 0.6-0.7 mL of CDCl₃ directly in a clean, dry NMR tube.

-

Ensure the solution is homogeneous. If necessary, gently vortex the tube.

-

The final concentration should be sufficient to obtain a good signal-to-noise ratio.

-

-

Instrument Setup (General):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR (e.g., 128 scans or more).

-

A wider spectral width is necessary to cover the entire range of carbon chemical shifts.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the multiplicity (singlet, doublet, triplet, etc.) of the signals in the ¹H NMR spectrum to deduce spin-spin coupling information.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of undecylamine to identify its functional groups.

Materials and Equipment:

-

Undecylamine sample (liquid)

-

Fourier-transform infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

Procedure (Neat Liquid Sample using Salt Plates): [1][2]

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. Handle them by the edges to avoid contamination from skin oils.

-

Place one to two drops of the liquid undecylamine sample onto the center of one salt plate.[1]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[1]

-

-

Data Acquisition:

-

Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like undecylamine.

References

Methodological & Application

Application Notes and Protocols for Undecylamine Functionalization of Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with specific ligands is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, bioimaging, and diagnostics. Undecylamine, a long-chain alkylamine, is an effective surface modifying agent that can impart a positive surface charge and a hydrophobic character to nanoparticles. This modification can enhance cellular uptake, facilitate the attachment of therapeutic molecules, and improve the dispersion of nanoparticles in non-polar media.

These application notes provide detailed protocols for the undecylamine functionalization of three common types of nanoparticles: gold (AuNPs), superparamagnetic iron oxide (SPIONs), and silica (SiNPs). Additionally, protocols for the comprehensive characterization and quantification of the functionalized nanoparticles are described.

Data Presentation: Quantitative Analysis of Undecylamine Functionalization

Successful functionalization is evidenced by changes in the physicochemical properties of the nanoparticles. The following table summarizes typical quantitative data obtained before and after undecylamine functionalization.

| Nanoparticle Type | Parameter | Before Functionalization (Bare NPs) | After Undecylamine Functionalization | Method of Analysis |

| Gold (AuNPs) | Hydrodynamic Diameter (nm) | 15 ± 2 | 25 ± 3 | Dynamic Light Scattering (DLS) |

| Zeta Potential (mV) | -35 ± 5 | +40 ± 5 | DLS | |

| Ligand Density (undecylamine/nm²) | N/A | 3 - 5 | Thermogravimetric Analysis (TGA) | |

| Iron Oxide (SPIONs) | Hydrodynamic Diameter (nm) | 20 ± 4 | 35 ± 5 | Dynamic Light Scattering (DLS) |

| Zeta Potential (mV) | -10 ± 3 | +35 ± 4 | DLS | |

| Amine Content (μmol/g) | N/A | 150 - 250 | Quantitative NMR (qNMR)[1][2][3] | |

| Silica (SiNPs) | Hydrodynamic Diameter (nm) | 100 ± 10 | 115 ± 12 | Dynamic Light Scattering (DLS) |

| Zeta Potential (mV) | -45 ± 6 | +30 ± 5 | DLS | |

| Surface Amine Groups (molecules/particle) | N/A | 1 x 10⁵ - 5 x 10⁵ | Colorimetric Assay (Ninhydrin)[4] |

Experimental Protocols

Protocol 1: Undecylamine Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of citrate-stabilized AuNPs via ligand exchange.

Materials:

-

Citrate-stabilized AuNPs (15 nm) suspension

-

Undecylamine

-

Ethanol

-

Deionized (DI) water

-

Centrifuge

Procedure:

-

To 10 mL of the AuNP suspension, add 1 mL of a 10 mg/mL solution of undecylamine in ethanol.

-

Sonicate the mixture for 15 minutes.

-

Stir the suspension at room temperature for 24 hours to facilitate ligand exchange.

-

Centrifuge the suspension at 12,000 rpm for 30 minutes to pellet the functionalized AuNPs.

-

Remove the supernatant and resuspend the pellet in 10 mL of ethanol to wash away excess undecylamine.

-

Repeat the centrifugation and washing steps two more times.

-

Finally, resuspend the purified undecylamine-functionalized AuNPs in the desired solvent for storage or further use.

Protocol 2: Undecylamine Functionalization of Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

This protocol details the functionalization of SPIONs using a silanization approach with aminopropyltriethoxysilane (APTES) followed by coupling with undecanoic acid, which is analogous to direct undecylamine functionalization in terms of the final surface chemistry. For a more direct approach, undecylamine can be used in a high-temperature decomposition synthesis of SPIONs.[5]

Part A: Amine Functionalization with APTES Materials:

-

SPIONs

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Ethanol

-

DI water

-

Glacial acetic acid

Procedure:

-

Disperse 100 mg of SPIONs in 50 mL of ethanol and sonicate for 30 minutes.

-

In a separate flask, prepare a 10% (v/v) solution of APTES in ethanol.

-

Add 5 mL of the APTES solution to the SPION suspension.

-

Add 1 mL of glacial acetic acid to catalyze the reaction.

-

Stir the mixture at room temperature for 12 hours.

-

Collect the amine-functionalized SPIONs using a strong magnet and discard the supernatant.

-

Wash the nanoparticles with ethanol three times and then with DI water three times.

-

Resuspend the APTES-functionalized SPIONs in DI water.

Part B: Undecanoic Acid Coupling (to mimic undecylamine surface) Materials:

-

Amine-functionalized SPIONs

-

Undecanoic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

Procedure:

-

Disperse 50 mg of amine-functionalized SPIONs in 20 mL of MES buffer.

-

In a separate tube, dissolve 100 mg of undecanoic acid, 50 mg of EDC, and 30 mg of NHS in 5 mL of MES buffer.

-

Add the activated undecanoic acid solution to the SPION suspension.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Collect the functionalized SPIONs with a magnet, and wash them three times with DI water.

-

Resuspend the final product in the desired buffer.

Protocol 3: Undecylamine Functionalization of Silica Nanoparticles (SiNPs)

This protocol describes the surface modification of silica nanoparticles using undecylamine through a silanization reaction.

Materials:

-

Silica nanoparticles (100 nm)

-

N-(11-Aminoundecyl)aminopropyltrimethoxysilane (a precursor that presents an undecyl-amine chain)

-

Toluene, anhydrous

-

Ethanol

Procedure:

-

Dry the silica nanoparticles in a vacuum oven at 120°C for 4 hours to remove adsorbed water.

-

Disperse 200 mg of the dried silica nanoparticles in 100 mL of anhydrous toluene and sonicate for 30 minutes.

-

Add 1 mL of N-(11-Aminoundecyl)aminopropyltrimethoxysilane to the nanoparticle suspension.

-

Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and collect the nanoparticles by centrifugation at 8,000 rpm for 20 minutes.

-

Wash the functionalized SiNPs with toluene twice and then with ethanol three times to remove unreacted silane.

-

Dry the final product in a vacuum oven at 60°C overnight.

Mandatory Visualization

Caption: Experimental workflow for undecylamine functionalization of nanoparticles.

Caption: Cellular uptake pathways for undecylamine-functionalized nanoparticles.

Caption: Representative signaling pathway targeted by drug-loaded nanoparticles.

Characterization and Quantification Protocols

Protocol 4: Dynamic Light Scattering (DLS) and Zeta Potential

Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles.

Procedure:

-

Disperse the nanoparticle suspension in DI water or an appropriate buffer to a concentration of approximately 0.1 mg/mL.

-

Sonicate the sample for 5 minutes to ensure a homogenous dispersion.

-

For DLS, transfer the suspension to a disposable cuvette and measure the size distribution and PDI.

-

For zeta potential, transfer the suspension to a disposable folded capillary cell and measure the electrophoretic mobility, which is then converted to zeta potential.

-

Perform all measurements in triplicate at 25°C.

Protocol 5: Transmission Electron Microscopy (TEM)

Purpose: To visualize the morphology, size, and aggregation state of the nanoparticles.

Procedure:

-

Prepare a dilute suspension of the nanoparticles (approximately 0.01 mg/mL).

-

Place a drop of the suspension onto a carbon-coated copper grid and allow it to air dry.

-

Wick away excess liquid with filter paper.

-

Optionally, negatively stain the grid with a solution of uranyl acetate for enhanced contrast.

-

Image the grid using a transmission electron microscope at an appropriate acceleration voltage.

Protocol 6: Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To confirm the presence of undecylamine on the nanoparticle surface by identifying characteristic functional group vibrations.

Procedure:

-

Lyophilize the nanoparticle suspension to obtain a dry powder.

-

Mix a small amount of the nanoparticle powder with potassium bromide (KBr) and press it into a pellet.

-

Acquire the FTIR spectrum of the pellet over a range of 4000-400 cm⁻¹.

-

Look for characteristic peaks of undecylamine, such as C-H stretching (~2850-2950 cm⁻¹) and N-H bending (~1600 cm⁻¹).

Protocol 7: Thermogravimetric Analysis (TGA)

Purpose: To quantify the amount of undecylamine grafted onto the nanoparticle surface.

Procedure:

-

Place a known mass of the dried functionalized nanoparticles into a TGA crucible.

-

Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

-

The weight loss between 200°C and 600°C corresponds to the decomposition of the organic undecylamine coating.

-

Calculate the ligand density based on the weight loss, the molecular weight of undecylamine, and the surface area of the nanoparticles.

Protocol 8: Quantitative Nuclear Magnetic Resonance (qNMR)

Purpose: To determine the total amine content on the surface of silica or iron oxide nanoparticles.

Procedure:

-

Accurately weigh about 5-10 mg of the dried functionalized nanoparticles into a vial.

-

Add a known concentration of an internal standard (e.g., maleic acid) in a deuterated solvent (e.g., D₂O with NaOH to dissolve silica nanoparticles).

-

Sonicate the mixture until the nanoparticles are fully dissolved or the ligands are detached.

-

Acquire the ¹H NMR spectrum.

-

Integrate the characteristic peaks of undecylamine (e.g., the methylene protons adjacent to the amine group) and the internal standard.

-

Calculate the amine concentration based on the integral ratios and the known concentration of the internal standard.

References

Undecylamine as a Ligand in Organometallic Complex Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylamine, a long-chain primary aliphatic amine, serves as a versatile ligand in the synthesis of organometallic complexes. Its long alkyl chain imparts lipophilicity, which can enhance the solubility of the resulting complexes in nonpolar solvents and facilitate their interaction with biological membranes. The primary amine group provides a strong coordination site for a variety of transition metals, making it a valuable component in the design of novel catalysts, materials, and therapeutic agents. These application notes provide an overview of the synthesis, characterization, and potential applications of organometallic complexes featuring the undecylamine ligand, with a focus on platinum(II) complexes due to their well-established relevance in medicinal chemistry.

Application 1: Synthesis of a Platinum(II) Diamine Dichloride Complex

Long-chain amine ligands can be incorporated into platinum(II) complexes, which are analogues of the successful anticancer drug cisplatin. The increased lipophilicity conferred by the undecyl chains can enhance cellular uptake and potentially overcome some mechanisms of drug resistance. A representative synthesis involves the reaction of potassium tetrachloroplatinate(II) with undecylamine.

Experimental Protocol: Synthesis of cis-Dichloridobis(undecylamine)platinum(II)

This protocol is adapted from established procedures for the synthesis of similar cis-diaminedichloridoplatinum(II) complexes.[1]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Undecylamine (C₁₁H₂₃NH₂)

-

Deionized water

-

Dimethylformamide (DMF)

-

Diethyl ether

-

0.1 M Hydrochloric acid (HCl)

-

Schlenk flask and standard glassware

-

Magnetic stirrer and heating plate

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Preparation of the Platinum Precursor Solution: In a 100 mL Schlenk flask, dissolve 1.0 g of K₂[PtCl₄] in 20 mL of deionized water with gentle heating (approximately 50°C) and stirring until a clear orange-red solution is obtained.

-

Ligand Addition: In a separate beaker, dissolve a stoichiometric amount of undecylamine (2 molar equivalents) in 10 mL of DMF.

-

Reaction: Slowly add the undecylamine solution dropwise to the stirred K₂[PtCl₄] solution at room temperature. A yellow precipitate will begin to form.

-

Reaction Completion: Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.

-

Isolation of the Product: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the precipitate sequentially with deionized water (3 x 20 mL), 0.1 M HCl (to remove any unreacted amine), and finally with diethyl ether (2 x 15 mL) to facilitate drying.

-

Drying: Dry the resulting yellow powder under vacuum to a constant weight.

Characterization:

The synthesized complex should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR Spectroscopy: To confirm the coordination of the undecylamine ligand.

-

FT-IR Spectroscopy: To observe the Pt-N and Pt-Cl stretching frequencies.

-

Elemental Analysis: To determine the elemental composition (C, H, N) of the complex.

Quantitative Data

The following table summarizes representative quantitative data for a cis-dichloridobis(amine)platinum(II) complex, based on literature values for analogous structures.[2][3][4]

| Parameter | Representative Value | Technique |

| ¹H NMR (DMSO-d₆, δ ppm) | NMR Spectroscopy | |

| -NH₂ | ~4.5 - 5.5 (broad singlet) | |

| α-CH₂ | ~2.5 - 3.0 (multiplet) | |

| Alkyl chain (CH₂)n | ~1.2 - 1.6 (multiplet) | |

| Terminal CH₃ | ~0.8 - 0.9 (triplet) | |

| FT-IR (cm⁻¹) | IR Spectroscopy | |

| ν(N-H) | ~3100 - 3300 | |

| ν(Pt-N) | ~450 - 550 | |

| ν(Pt-Cl) | ~300 - 350 | |

| Bond Lengths (Å) | X-ray Crystallography | |

| Pt-N | ~2.00 - 2.05 | |

| Pt-Cl | ~2.28 - 2.33 | |

| **Bond Angles (°) ** | X-ray Crystallography | |

| N-Pt-N | ~90 | |

| Cl-Pt-Cl | ~90 | |

| N-Pt-Cl | ~90 and ~175-180 |

Application 2: Potential in Cancer Therapy

Organometallic complexes containing platinum and long-chain amine ligands are of significant interest in drug development due to their potential as anticancer agents.[5] The lipophilic nature of the undecylamine ligand may enhance the complex's ability to cross cell membranes, leading to increased intracellular accumulation compared to more hydrophilic drugs like cisplatin.

Proposed Mechanism of Action and Signaling Pathway

The cytotoxic mechanism of platinum(II) amine complexes is generally believed to involve interaction with DNA, leading to cell cycle arrest and apoptosis.

-

Cellular Uptake: The lipophilic complex is thought to passively diffuse across the cell membrane or be transported by membrane proteins.

-

Aquation: Inside the cell, where the chloride concentration is lower than in the bloodstream, the chloride ligands are displaced by water molecules in a process called aquation. This "activates" the complex, making it more reactive.

-

DNA Binding: The aquated platinum species can then bind to the N7 atoms of purine bases (guanine and adenine) in the DNA, forming intra- and inter-strand crosslinks.

-